8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 1217010-89-3
Cat. No.: VC4466138
Molecular Formula: C25H19F2N3O2
Molecular Weight: 431.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217010-89-3 |
|---|---|
| Molecular Formula | C25H19F2N3O2 |
| Molecular Weight | 431.443 |
| IUPAC Name | 8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3 |
| Standard InChI Key | JPDAFPYNFPVWDT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule features a pyrimido[5,4-b]indole core, a bicyclic system combining pyrimidine and indole moieties. Key structural modifications include:
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Fluorine atoms at the 8-position of the indole ring and the 2-position of the benzyl group, enhancing electronegativity and metabolic stability.
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Benzyl groups at positions 3 and 5, with a methoxy (-OCH₃) group on the 2-methoxybenzyl substituent, influencing solubility and steric interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₁₉F₂N₃O₂ | |
| Molecular Weight | 431.443 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Unit Cell Dimensions | a=16.366 Å, b=6.0295 Å, c=21.358 Å, β=105.21° |
X-ray crystallography confirms the molecule adopts a planar conformation in the pyrimidoindole core, with benzyl groups oriented perpendicularly to minimize steric clash. Hirshfeld surface analysis reveals dominant H···F and C–H···π interactions, stabilizing the crystal lattice .
Electronic Structure and Reactivity
Density functional theory (DFT) calculations align with experimental data, showing localized electron density at the fluorine atoms and the pyrimidine nitrogen centers. The methoxy group’s electron-donating effect increases electron density on the adjacent benzyl ring, facilitating electrophilic substitution reactions at the para position .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential functionalization of the pyrimidoindole scaffold:
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Indole Fluorination: Introduction of fluorine at the 8-position via electrophilic fluorination using Selectfluor® under anhydrous conditions.
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Benzylation: Dual benzyl groups are added through nucleophilic aromatic substitution (SNAr) at positions 3 and 5, employing 2-fluorobenzyl bromide and 2-methoxybenzyl chloride in dimethylformamide (DMF) at 50°C .
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Cyclization: Acid-catalyzed cyclization forms the pyrimidine ring, with yields optimized to 72% using p-toluenesulfonic acid in refluxing toluene .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor®, CH₂Cl₂, 0°C | 65% |
| Benzylation | DMF, K₂CO₃, 50°C, 12h | 58% |
| Cyclization | p-TsOH, toluene, reflux, 6h | 72% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from acetonitrile. Purity (>98%) is confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .
Biological Activity and Mechanism
Antiviral Efficacy Against HBV
In vitro assays demonstrate nanomolar inhibitory activity (IC₅₀ = 34 nM) against HBV replication in HepG2.2.15 cells. The compound suppresses viral DNA synthesis by 89% at 100 nM, outperforming entecavir (IC₅₀ = 48 nM) .
Putative Mechanism of Action
Molecular docking studies suggest binding to the HBV polymerase active site, with key interactions:
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Fluorine atoms form hydrogen bonds with Arg₁₅₂ and Ser₁₅₆.
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Methoxybenzyl group engages in π-π stacking with Tyr₉₁.
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Pyrimidine N1 coordinates the Mg²⁺ ion essential for polymerase activity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in simulated gastric fluid (90% remaining after 2h). LogP calculated at 3.2 indicates moderate lipophilicity, suitable for oral administration .
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting endotherm at 217°C, consistent with crystalline structure. Thermogravimetric analysis (TGA) reveals decomposition above 300°C, indicating thermal robustness .
Therapeutic Applications and Future Directions
Antiviral Drug Development
Given its potency against HBV, this compound is a candidate for lead optimization. Structural analogs with improved solubility (e.g., replacing methoxy with hydroxyl groups) are under investigation .
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